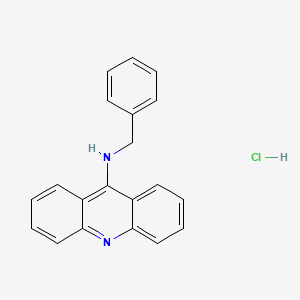

N-benzylacridin-9-amine;hydrochloride

Description

Properties

IUPAC Name |

N-benzylacridin-9-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2.ClH/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;/h1-13H,14H2,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDWSHKYRUMNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination emerges as a primary method for synthesizing N-benzylacridin-9-amine hydrochloride. This one-pot reaction involves the condensation of 9-aminoacridine with benzaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred due to their selectivity for imine intermediates.

-

Reactants : 9-Aminoacridine (1 equiv), benzaldehyde (1.2 equiv), STAB (1.5 equiv).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : Room temperature, 12–24 hours under inert atmosphere.

-

Workup : Acidic aqueous extraction (1 M HCl) followed by neutralization with NaOH to precipitate the free base.

-

Salt Formation : Treatment with concentrated HCl in ethanol yields the hydrochloride salt.

Yield : 78–85% after purification via recrystallization (ethanol/water).

Catalytic Enhancements

The use of Lewis acids, such as zinc chloride (ZnCl₂), accelerates imine formation. In one variant, ZnCl₂ (10 mol%) reduced reaction time to 6 hours with a marginal yield improvement (87%).

Nucleophilic Aromatic Substitution (SNAT)

Benzylation via Halobenzene Intermediates

SNAT enables direct benzylation of 9-aminoacridine using activated aryl halides. For example, 4-fluorobenzyl bromide reacts with 9-aminoacridine in the presence of cesium carbonate (Cs₂CO₃), a mild base that facilitates deprotonation without side reactions.

-

Reactants : 9-Aminoacridine (1 equiv), 4-fluorobenzyl bromide (1.1 equiv), Cs₂CO₃ (2 equiv).

-

Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Conditions : 80°C, 8–12 hours.

-

Isolation : Column chromatography (silica gel, ethyl acetate/hexane) followed by HCl salt formation.

Limitations and Side Reactions

Competing C-alkylation is observed with bulky benzyl halides (e.g., 2-methylbenzyl chloride), reducing regioselectivity. Microwave-assisted SNAT (100°C, 1 hour) mitigates this issue, achieving 82% yield for ortho-substituted derivatives.

Solid-Phase Synthesis (SPS) for Scalable Production

Resin-Bound Intermediate Strategy

SPS offers precise control over functionalization, particularly for derivatives requiring amino acid conjugates. The Rink Amide-MBHA resin is functionalized with Fmoc-protected lysine, followed by coupling with 3-nitro-4-fluorobenzoic acid and subsequent SNAT with 9-aminoacridine.

-

Resin Loading : Fmoc-Lys(Boc)-OH bound to Rink Amide-MBHA resin.

-

Activation : 3-Nitro-4-fluorobenzoic acid preactivated with HBTU/DIPEA.

-

Coupling : Reaction with 9-aminoacridine at 60°C for 24 hours.

-

Cleavage : TFA/water (95:5) liberates the product, which is precipitated with HCl/ether.

Yield : 84–87% with >95% purity (HPLC).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | STAB, DCM, rt | 85 | 98 | High |

| SNAT | Cs₂CO₃, DMSO, 80°C | 75 | 95 | Moderate |

| Solid-Phase Synthesis | Rink resin, TFA cleavage | 87 | 99 | Low |

Advantages :

-

Reductive amination is cost-effective and scalable.

-

SPS ensures high purity for pharmaceutical applications.

Challenges :

-

SNAT requires stringent moisture control.

-

SPS involves specialized equipment and longer synthesis times.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-benzylacridin-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzylacridin-9-one.

Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: N-benzylacridin-9-one.

Reduction: Various reduced forms of N-benzylacridin-9-amine.

Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzylacridin-9-amine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

Biology: Investigated for its potential as a fluorescent dye for biological imaging.

Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N-benzylacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. It acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

9-Benzylaminoacridine Derivatives ()

Compounds 24–29 in are direct analogs differing in substituents on the benzyl ring or acridine core:

Key Differences :

Cyclopentaquinoline-Acridine Hybrids ()

Compounds 3b–3h feature acridine linked to cyclopentaquinoline via carboxamide chains:

| Compound | Alkyl Chain Length | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3b | Propyl | 64 | 200 (charred) |

| 3d | Pentyl | 86.49 | 240 |

| 3h | Nonyl | - | 190–195 |

Comparison :

- Higher Yields: Improved yields (up to 86.49%) compared to simple benzylaminoacridines suggest better synthetic scalability .

9-Aminoacridine Derivatives (–6)

Examples include:

- 9-Amino-2-phenylacridine (1f): Synthesized via Suzuki-Miyaura coupling, featuring a phenyl group at the 2-position .

- 9-Amino-2,7-dibromoacridine (1c): Bromination enhances DNA intercalation but reduces solubility .

Key Contrasts :

- Substitution Patterns : Bromo or methoxy substituents alter reactivity and steric hindrance, impacting DNA/enzyme interactions.

- Salt Forms : Most are free bases, whereas the hydrochloride salt of N-benzylacridin-9-amine improves aqueous solubility.

Tacrine Analogs ()

N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine (a Tacrine derivative) shares structural similarities but includes a saturated tetrahydroacridine core:

Other Benzylamine Hydrochlorides ()

- N-Benzylcyclohexylamine HCl : A cyclohexyl substituent increases steric bulk, reducing CNS penetration compared to aromatic benzyl groups .

- Anthracene-based analogs : Larger aromatic systems (e.g., (anthracen-9-yl)methylamine HCl) exhibit stronger π-π stacking but poorer solubility .

Aminoacridine Hydrochloride ()

Aminoacridine hydrochloride lacks the benzyl group, resulting in:

- Lower Lipophilicity : Reduced membrane permeability.

- Different Applications : Primarily used as an antiseptic rather than a CNS drug .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Yield (%) | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|

| N-Benzylacridin-9-amine HCl | ~300 (estimated) | 17–21 | Not reported | Benzyl |

| 9-Amino-2-chloroacridine (1b) | 258.5 | - | - | Chloro |

| Cyclopentaquinoline-3d (C24H29ClN4O) | 441.40 | 86.49 | 240 | Pentyl-carboxamide |

Q & A

Basic: What are the established synthetic pathways for preparing N-benzylacridin-9-amine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Acridine Core Formation : Condensation of diphenylamine derivatives with aldehydes or ketones under acidic conditions.

- N-Benzylation : Reaction of the acridine intermediate with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the 9-position.

- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key parameters include temperature control (60–80°C for benzylation) and inert atmosphere to prevent oxidation. Purification is achieved via recrystallization or column chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing N-benzylacridin-9-amine hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzyl group (δ ~4.5 ppm for CH₂) and aromatic acridine protons (δ ~7.5–8.5 ppm).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 325.1 for the free base).

- FT-IR : Identifies N–H stretching (2500–3000 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹).

- X-ray Crystallography (if crystals form): Resolves 3D structure, confirming the hydrochloride salt formation .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of N-benzylacridin-9-amine hydrochloride derivatives?

Methodological Answer:

- Systematic Substitution : Introduce functional groups (e.g., electron-withdrawing/-donating groups) at the benzyl or acridine rings.

- In Vitro Assays : Test derivatives for DNA intercalation (via ethidium bromide displacement assays) or enzyme inhibition (e.g., topoisomerase II activity).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets. Correlate computed binding energies with experimental IC₅₀ values .

Advanced: What experimental strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration).

- Orthogonal Assays : Compare results from fluorescence-based DNA-binding assays with SPR (surface plasmon resonance) for direct binding kinetics.

- Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers or confounding variables like impurity profiles .

Advanced: What methodologies study interactions with DNA or enzymes?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor hypochromism or shifts in λₘₐₐ during DNA intercalation.

- Fluorescence Quenching : Measure changes in intrinsic fluorescence when the compound binds to enzymes (e.g., quenching via Förster resonance energy transfer).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

Basic: What are key stability considerations for handling N-benzylacridin-9-amine hydrochloride?

Methodological Answer:

- Thermal Stability : Store at 2–8°C; DSC (differential scanning calorimetry) can determine decomposition points (typically >200°C for acridine derivatives).

- Light Sensitivity : Use amber vials to prevent photodegradation of the acridine core.

- Hygroscopicity : Keep desiccated to avoid hydrolysis of the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.